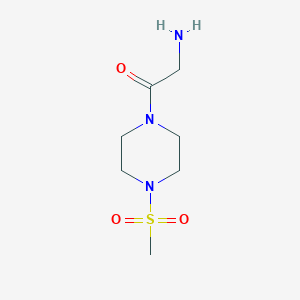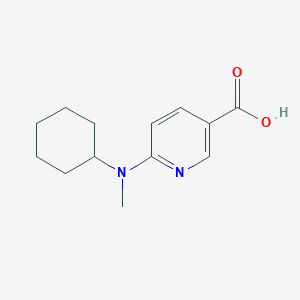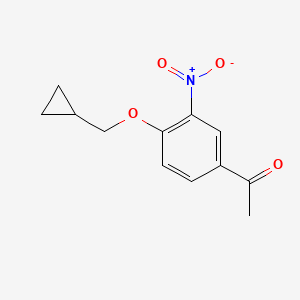![molecular formula C12H15NO4 B1460812 2-[1-(Furan-2-carbonyl)piperidin-4-yl]acetic acid CAS No. 1030422-36-6](/img/structure/B1460812.png)
2-[1-(Furan-2-carbonyl)piperidin-4-yl]acetic acid
Overview
Description
“2-[1-(Furan-2-carbonyl)piperidin-4-yl]acetic acid” is a chemical compound with the molecular formula C12H15NO4 . It is related to the compound “2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid”, which is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Molecular Structure Analysis
The molecular weight of “2-[1-(Furan-2-carbonyl)piperidin-4-yl]acetic acid” is 237.25 . The SMILES string representation of this compound is C1CN(CCC1CC(=O)O)C(=O)C2=CC=CO2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[1-(Furan-2-carbonyl)piperidin-4-yl]acetic acid” are not fully detailed in the available resources. It is known to be a solid at room temperature .
Scientific Research Applications
Drug Synthesis and Design
Piperidine derivatives are foundational structures in medicinal chemistry. They are present in more than twenty classes of pharmaceuticals, including alkaloids . The furan moiety in “2-[1-(Furan-2-carbonyl)piperidin-4-yl]acetic acid” can be particularly useful in the synthesis of drugs due to its potential to interact with biological targets. This compound could serve as a precursor in the synthesis of molecules with potential therapeutic effects.
Biological Activity Modulation
The furan ring is known for its biological activity, and when combined with a piperidine structure, it can lead to compounds that modulate biological pathways. For instance, derivatives of furan-2-carbonyl amino acids have shown potential to inhibit FIH-1, an enzyme involved in the hypoxia-inducible factor (HIF) pathway, which is crucial in responses to low oxygen levels in cells .
Chemical Synthesis Methods
The compound can be used to develop new methods for chemical synthesis. Piperidine derivatives are synthesized through various intra- and intermolecular reactions, and this compound could be a substrate for novel cyclization, cycloaddition, or amination reactions, contributing to the advancement of synthetic organic chemistry .
Pharmacological Research
Piperidine derivatives are extensively studied for their pharmacological applications. “2-[1-(Furan-2-carbonyl)piperidin-4-yl]acetic acid” could be investigated for its pharmacological properties, potentially leading to the discovery of new drugs. Its structure could be modified to enhance its interaction with biological targets, improving efficacy and reducing side effects .
properties
IUPAC Name |
2-[1-(furan-2-carbonyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-11(15)8-9-3-5-13(6-4-9)12(16)10-2-1-7-17-10/h1-2,7,9H,3-6,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIBVQWLFAOUKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Furan-2-carbonyl)piperidin-4-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1460733.png)


![Ethyl 2-cyano-3-[(2-ethylphenyl)amino]prop-2-enoate](/img/structure/B1460738.png)
![N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine](/img/structure/B1460739.png)
![3-[(2-Aminophenyl)(methyl)amino]propanenitrile](/img/structure/B1460740.png)



![1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1460749.png)
![2-[4-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide](/img/structure/B1460750.png)